

The Pleiotropic Effects of Statins: A Technical

**Guide for Researchers** 

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Exploration of Cholesterol-Independent Mechanisms and Their Therapeutic Implications

### Introduction

Statins, primarily recognized for their lipid-lowering capabilities through the inhibition of HMG-CoA reductase, have emerged as a class of drugs with a remarkable breadth of biological activities extending beyond their intended cholesterol-reducing effects. These non-lipid-lowering properties, collectively termed "pleiotropic effects," are the subject of intense research and hold significant promise for the treatment of a wide range of diseases. This technical guide provides a comprehensive overview of the key pleiotropic effects of statins, delving into the underlying molecular mechanisms, presenting quantitative data from clinical and preclinical studies, and offering detailed experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of statins and their therapeutic potential.

### **Core Pleiotropic Effects of Statins**

The pleiotropic effects of statins are diverse and impact multiple physiological and pathological processes. The primary mechanism underlying many of these effects is the inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also decreases the production of essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These isoprenoids are crucial for the post-



translational modification (prenylation) of small GTP-binding proteins such as Rho, Rac, and Ras, which are key regulators of various cellular functions.[1]

# **Anti-Inflammatory Effects**

Statins have demonstrated potent anti-inflammatory properties, which are believed to contribute significantly to their cardiovascular benefits.[2] By inhibiting the prenylation of small GTPases, statins can modulate downstream signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-kB) pathway.[2][3] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[4][5]

Quantitative Data on Anti-Inflammatory Effects:



| Inflammat<br>ory<br>Marker | Statin<br>Type      | Dosage    | Duration                             | Patient<br>Populatio<br>n                      | Key<br>Findings                           | Referenc<br>e |
|----------------------------|---------------------|-----------|--------------------------------------|------------------------------------------------|-------------------------------------------|---------------|
| hs-CRP<br>(mg/L)           | Rosuvastat<br>in    | 20 mg/day | 1.9 years<br>(median)                | Patients with normal LDL-C and elevated hs-CRP | 37% reduction in hs-CRP                   | [6]           |
| Pravastatin                | 40 mg/day           | 5 years   | Patients in<br>the CARE<br>trial     | 17.4%<br>median<br>reduction<br>in CRP         | [6]                                       |               |
| Atorvastati<br>n           | 10-80<br>mg/day     | 16 weeks  | Hyperchole<br>sterolemic<br>subjects | Dose-<br>dependent<br>reductions<br>in hs-CRP  | [7]                                       |               |
| Multiple<br>Statins        | Various             | >10 weeks | Patients<br>with CVDs                | Weighted Mean Difference (WMD): -0.97 mg/L     | [6]                                       |               |
| CRP<br>(mg/L)              | Multiple<br>Statins | Various   | Various                              | Patients with chronic diseases                 | Mean<br>Difference<br>(MD): -1.58<br>mg/L | [8][9]        |
| Fluvastatin                | Various             | >4 months | Patients with chronic diseases       | MD: -7.10<br>mg/L                              | [8]                                       |               |
| IL-6<br>(ng/dL)            | Multiple<br>Statins | Various   | Various                              | Patients with chronic diseases                 | MD: -0.24<br>ng/dL                        | [8][9]        |



| Atorvastati<br>n | Various  | >4 months | Patients with chronic diseases | MD: -5.39<br>ng/dL  | [8][9]    |        |
|------------------|----------|-----------|--------------------------------|---------------------|-----------|--------|
| Simvastati<br>n  | Various  | >4 months | Patients with chronic diseases | MD: -8.95<br>ng/dL  | [8]       |        |
| TNF-α            | Multiple |           |                                | Patients<br>with    | MD: -0.74 | [0][0] |
| (ng/dL)          | Statins  | Various   | Various                        | chronic<br>diseases | ng/dL     | [8][9] |

### **Improvement of Endothelial Function**

Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis. Statins have been shown to improve endothelial function by increasing the bioavailability of nitric oxide (NO), a key molecule in vasodilation and vascular health.[10][11] This is achieved through the upregulation and activation of endothelial nitric oxide synthase (eNOS) and by reducing oxidative stress.[12][13]

Quantitative Data on Endothelial Function:



| Paramete<br>r                        | Statin<br>Type   | Dosage    | Duration                                                     | Patient<br>Populatio<br>n                               | Key<br>Findings                                                           | Referenc<br>e |
|--------------------------------------|------------------|-----------|--------------------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------|---------------|
| Flow-<br>Mediated<br>Dilation<br>(%) | Atorvastati<br>n | 40 mg/day | Not<br>specified                                             | Patients with Acute Coronary Syndrome                   | Significant increase in %FMD (P = 0.005)                                  | [9]           |
| Atorvastati<br>n                     | 10 mg/day        | 30 days   | Patients with Heart Failure with Preserved Ejection Fraction | FMD<br>improved<br>from 3.33%<br>to 5.23%<br>(P < 0.01) | [5][10]                                                                   |               |
| Multiple<br>Statins                  | Various          | Various   | Patients<br>with<br>Diabetes<br>Mellitus                     | Weighted Mean Difference (WMD): 0.94%                   | [14]                                                                      | <del>-</del>  |
| Multiple<br>Statins                  | Various          | Various   | Meta-<br>analysis of<br>35 trials                            | WMD:<br>1.7%                                            | [6]                                                                       | _             |
| E-selectin<br>(ng/mL)                | Atorvastati<br>n | 40 mg/day | Not<br>specified                                             | Patients<br>with Acute<br>Coronary<br>Syndrome          | Significant<br>reduction<br>from 99.74<br>to post-<br>treatment<br>levels | [9]           |
| sICAM-1<br>(ng/mL)                   | Atorvastati<br>n | 40 mg/day | Not<br>specified                                             | Patients with Acute Coronary Syndrome                   | Significant<br>reduction<br>from 568.8<br>to post-<br>treatment<br>levels | [9]           |



### **Antioxidant Properties**

Statins can reduce oxidative stress by inhibiting the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[11][15] A key mechanism is the inhibition of NADPH oxidase, a major source of vascular ROS, through the prevention of Rac1 prenylation.[13]

Quantitative Data on Antioxidant Effects:



| Oxidative<br>Stress<br>Marker                    | Statin<br>Type                   | Dosage    | Duration                                                     | Patient<br>Populatio<br>n                                       | Key<br>Findings                              | Referenc<br>e |
|--------------------------------------------------|----------------------------------|-----------|--------------------------------------------------------------|-----------------------------------------------------------------|----------------------------------------------|---------------|
| Malondiald<br>ehyde<br>(MDA)                     | Rosuvastat<br>in                 | 20 mg/day | 1 month                                                      | Acute<br>stroke<br>patients                                     | Significant<br>decrease<br>(p<0.05)          | [16]          |
| Atorvastati<br>n                                 | 10 mg/day                        | 30 days   | Patients with Heart Failure with Preserved Ejection Fraction | Significant<br>decrease<br>from 0.652<br>to 0.501 (P<br>= 0.04) | [5][10]                                      |               |
| Oxidized<br>LDL<br>(oxLDL)                       | Rosuvastat<br>in                 | 20 mg/day | 1 month                                                      | Acute and chronic stroke patients                               | Significant decrease in both groups (p<0.01) | [16]          |
| Atorvastati<br>n                                 | 10 mg/day                        | 16 weeks  | Hyperchole<br>sterolemic<br>subjects                         | 12.9%<br>decrease                                               | [7]                                          |               |
| 8-oxodG                                          | Statin<br>users vs.<br>non-users | N/A       | N/A                                                          | Danish General Suburban Population Study                        | 4.3-6.0%<br>lower in<br>statin users         | [17]          |
| Thiobarbitu ric acid reactive substances (TBARS) | Atorvastati<br>n                 | 10 mg/day | 12 weeks                                                     | Hyperlipide<br>mic<br>subjects<br>with<br>metabolic<br>syndrome | Significant reduction (P = 0.006)            | [18]          |

# **Immunomodulatory Effects**



Statins can modulate the adaptive immune response, primarily by affecting T-cell activation and proliferation.[19][20] By interfering with the prenylation of small GTPases, statins can disrupt the formation of the immunological synapse and downstream signaling pathways.[21]

Quantitative Data on Immunomodulatory Effects:

| Parameter                                 | Statin Type                                 | Concentrati<br>on/Dosage       | In Vitro/In<br>Vivo                   | Key<br>Findings                                                           | Reference |
|-------------------------------------------|---------------------------------------------|--------------------------------|---------------------------------------|---------------------------------------------------------------------------|-----------|
| T-Cell<br>Proliferation                   | Simvastatin,<br>Atorvastatin,<br>Lovastatin | In vitro<br>concentration<br>s | In vitro<br>(Human<br>PBMCs)          | Significant inhibition of anti-CD3/28-stimulated proliferation (P < 0.01) | [22]      |
| IFN-y<br>Expression<br>(CD4+ T-<br>cells) | Simvastatin                                 | In vitro<br>concentration<br>s | In vitro<br>(Human<br>PBMCs)          | Significant<br>decrease (P<br>< 0.01)                                     | [22]      |
| Atorvastatin,<br>Lovastatin               | In vitro<br>concentration<br>s              | In vitro<br>(Human<br>PBMCs)   | Significant<br>decrease (P<br>< 0.05) | [22]                                                                      |           |
| IL-17<br>Production                       | Simvastatin,<br>Atorvastatin,<br>Lovastatin | In vitro<br>concentration<br>s | In vitro<br>(Human<br>PBMCs)          | Significant reduction (P < 0.01)                                          | [22]      |
| HLA-DR<br>Expression<br>on T-cells        | Atorvastatin                                | 20 mg/day for<br>14 days       | In vivo<br>(Healthy<br>volunteers)    | Significant<br>down-<br>regulation                                        | [19]      |
| Superantigen -mediated T- cell activation | Simvastatin                                 | 40 mg/day for<br>14 days       | Ex vivo<br>(Healthy<br>volunteers)    | Inhibition of activation                                                  | [19]      |

# **Effects on Bone Metabolism**



The effects of statins on bone metabolism are complex and appear to be dose- and statindependent. Some studies suggest that statins may have an anabolic effect on bone by promoting the differentiation of osteoblasts and inhibiting osteoclast activity.[23] However, other studies have reported conflicting results.[24]

Quantitative Data on Bone Metabolism:

| Bone Turnover<br>Marker                               | Statin Effect | Key Findings                              | Reference |
|-------------------------------------------------------|---------------|-------------------------------------------|-----------|
| Osteocalcin (OC)                                      | Increased     | Mean Difference (MD)<br>= 0.73 ng/mL      | [4][7]    |
| N-telopeptide of type I collagen (NTX)                | Decreased     | MD = -1.14 nM BCE                         | [4][7]    |
| C-terminal telopeptide<br>of type I collagen<br>(CTX) | Decreased     | MD = -0.03 ng/mL                          | [4][7]    |
| Bone-specific alkaline phosphatase (B-ALP)            | Decreased     | Weighted Mean Difference (WMD) = -1.1 U/L | [24]      |

### **Neuroprotective Effects**

Statins have been investigated for their potential neuroprotective effects in various neurological disorders, including stroke and Alzheimer's disease. The proposed mechanisms include improved cerebral blood flow, anti-inflammatory effects, and reduced oxidative stress within the central nervous system.[10] Clinical evidence, however, remains mixed.[12]

Quantitative Data on Neuroprotection:



| Outcome                                    | Statin Association             | Key Findings                                                                         | Reference |
|--------------------------------------------|--------------------------------|--------------------------------------------------------------------------------------|-----------|
| Dementia Risk                              | Statin users vs. non-<br>users | 13% lower risk of dementia in cohort studies                                         | [25]      |
| Alzheimer's Disease<br>Risk                | Statin users vs. non-<br>users | 21% lower risk of<br>Alzheimer's disease in<br>cohort studies                        | [25]      |
| Mild Cognitive<br>Impairment Risk          | Statin users vs. non-<br>users | 34% lower risk of mild cognitive impairment in cohort studies                        | [25]      |
| Cognitive Decline                          | Statin users vs. non-<br>users | No significant association with cognitive impairment in randomized controlled trials | [26]      |
| Dementia/AD in cognitively healthy elderly | Statin users vs. non-<br>users | Reduced risk of all-<br>cause dementia (HR<br>0.79) and AD (HR<br>0.57)              | [27]      |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to investigate the pleiotropic effects of statins.

# Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)

Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation. A temporary occlusion of the brachial artery induces reactive hyperemia upon release, leading to increased shear stress on the endothelium. A healthy endothelium responds by releasing nitric oxide, causing the artery to dilate.

**Detailed Protocol:** 



#### Patient Preparation:

- Patients should fast for at least 8-12 hours prior to the measurement.
- Abstain from caffeine, alcohol, and smoking for at least 12 hours.
- Avoid strenuous exercise on the day of the measurement.
- The study should be conducted in a quiet, temperature-controlled room (22-24°C).
- The patient should rest in a supine position for at least 10-15 minutes before the measurement to reach a stable hemodynamic state.

#### • Equipment:

- High-resolution ultrasound system with a linear array transducer (≥7.5 MHz).
- Blood pressure cuff.
- ECG monitoring.

#### Procedure:

- Position the patient's arm comfortably in an extended and slightly supinated position.
- Place the blood pressure cuff on the forearm, distal to the elbow.
- Scan the brachial artery in the longitudinal plane, 2-15 cm above the antecubital fossa.
- Obtain a clear image of the anterior and posterior walls of the artery.
- Record a baseline image of the brachial artery diameter and blood flow velocity using pulsed-wave Doppler for at least 1 minute.
- Inflate the blood pressure cuff to a suprasystolic pressure (at least 50 mmHg above systolic blood pressure) for 5 minutes to induce ischemia.
- After 5 minutes, rapidly deflate the cuff.



- Continuously record the brachial artery diameter and blood flow velocity for at least 3 minutes post-deflation.
- Data Analysis:
  - Measure the baseline brachial artery diameter at end-diastole.
  - Measure the peak brachial artery diameter at end-diastole after cuff deflation (usually occurs between 45 and 75 seconds).
  - Calculate FMD as the percentage change from baseline: FMD (%) = [(Peak Diameter -Baseline Diameter) / Baseline Diameter] x 100

# Measurement of NF-κB Activation: Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. To assess NF-kB activation, the translocation of the p65 subunit from the cytoplasm to the nucleus is often measured. This protocol outlines the steps for nuclear and cytoplasmic protein extraction followed by Western blotting for NF-kB p65.

#### **Detailed Protocol:**

- Cell Culture and Treatment:
  - Culture cells (e.g., human umbilical vein endothelial cells HUVECs) to 70-80% confluency.
  - Pre-treat cells with the desired concentration of statin or vehicle control for a specified duration (e.g., 16 hours).[3]
  - Stimulate the cells with an inflammatory agent (e.g., TNF-α, 20 ng/ml) for a short period (e.g., 30 minutes) to induce NF-κB activation.[3]
- Nuclear and Cytoplasmic Protein Extraction:
  - Wash cells with ice-cold PBS.



- Lyse the cells in a hypotonic buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet the nuclei.
- Collect the supernatant as the cytoplasmic fraction.
- Wash the nuclear pellet and then lyse it in a high-salt nuclear extraction buffer.
- Centrifuge to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
- Determine the protein concentration of both fractions using a protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
  - Load equal amounts of protein (e.g., 20-40 μg) from each sample onto an SDSpolyacrylamide gel.
  - Run the gel to separate the proteins by size.
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection and Analysis:



- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the p65 levels in the nuclear and cytoplasmic fractions to a loading control (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).

### **Assessment of T-Cell Activation and Proliferation**

Principle: T-cell activation and proliferation can be assessed in vitro by stimulating peripheral blood mononuclear cells (PBMCs) or isolated T-cells with mitogens or antibodies that mimic T-cell receptor (TCR) signaling. The effect of statins on this process can then be quantified.

#### **Detailed Protocol:**

- Isolation of PBMCs:
  - Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
  - Wash the isolated PBMCs with PBS.
- Cell Culture and Treatment:
  - Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.
  - Plate the cells in a 96-well plate.
  - Pre-treat the cells with various concentrations of statins or vehicle control for a specified time.
- T-Cell Stimulation:
  - Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies, or with a mitogen like phytohemagglutinin (PHA).
  - Incubate the cells for 48-72 hours.



- Measurement of Proliferation (e.g., using CFSE dye):
  - Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation.
     CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.
  - After the incubation period, harvest the cells.
  - Analyze the CFSE fluorescence of the CD3+ T-cell population by flow cytometry.
  - The degree of proliferation is inversely proportional to the CFSE fluorescence intensity.
- Measurement of Cytokine Production (e.g., IFN-y):
  - Collect the cell culture supernatants after stimulation.
  - Measure the concentration of cytokines like IFN-y and IL-17 using an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

# **Signaling Pathways and Visualizations**

The pleiotropic effects of statins are mediated by complex signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key mechanisms.

## **Mechanism of Statin-Induced Anti-Inflammatory Effects**



Click to download full resolution via product page

Caption: Statins inhibit HMG-CoA reductase, reducing isoprenoid synthesis and subsequent NF-kB activation.

# Mechanism of Statin-Mediated Improvement of Endothelial Function





Click to download full resolution via product page

Caption: Statins enhance eNOS expression and activity, leading to increased nitric oxide production.

# **Experimental Workflow for Assessing Statin Effects on T-Cell Proliferation**





Click to download full resolution via product page



Caption: Workflow for measuring the impact of statins on T-cell proliferation using CFSE dilution.

### Conclusion

The pleiotropic effects of statins represent a paradigm shift in our understanding of this important class of drugs. Beyond their established role in lipid management, statins exert profound anti-inflammatory, antioxidant, and immunomodulatory effects, and improve endothelial function. These cholesterol-independent actions likely contribute significantly to their clinical benefits and open up new avenues for their therapeutic application in a variety of diseases. This technical guide provides a foundational resource for researchers to explore these fascinating mechanisms further, with the ultimate goal of harnessing the full therapeutic potential of statins.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bu.edu [bu.edu]
- 2. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 4. Detection of non-sterol isoprenoids by HPLC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Statin Therapy and Flow-Mediated Dilation: A Systematic Review and Dose-Response Meta-Analysis Using the GRADE of Data from Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of pravastatin and atorvastatin on markers of oxidative stress in hypercholesterolemic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli. | Semantic Scholar [semanticscholar.org]

### Foundational & Exploratory





- 9. Effect of Statins on Endothelial Function in Patients With Acute Coronary Syndrome: A Prospective Study Using Adhesion Molecules and Flow-Mediated Dilatation | Altun | Journal of Clinical Medicine Research [jocmr.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Do Statins Affect Cognitive Health? A Narrative Review and Critical Analysis of the Evidence PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 14. Meta-analysis of the effects of statin therapy on endothelial function in patients with diabetes mellitus Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. wjpmr.com [wjpmr.com]
- 16. Antioxidant Effects of Statins in Patients with Atherosclerotic Cerebrovascular Disease PMC [pmc.ncbi.nlm.nih.gov]
- 17. Statin treatment, oxidative stress and inflammation in a Danish population PMC [pmc.ncbi.nlm.nih.gov]
- 18. The differential effect of statins on oxidative stress and endothelial function: atorvastatin versus pravastatin PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Statin-induced immunomodulatory effects on human T cells in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Statins as Modulators of Regulatory T-Cell Biology PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Statin Modulation of Human T-Cell Proliferation, IL-1β and IL-17 Production, and IFN-y T Cell Expression: Synergy with Conventional Immunosuppressive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. neurosciencenews.com [neurosciencenews.com]
- 26. Do Statins Impair Cognition? A Systematic Review and Meta-Analysis of Randomized Controlled Trials PMC [pmc.ncbi.nlm.nih.gov]



- 27. Statins, Risk of Dementia and Cognitive Function: Secondary Analysis of the Ginkgo Evaluation of Memory Study (GEMS) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pleiotropic Effects of Statins: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612442#exploratory-studies-on-the-pleiotropic-effects-of-statins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com